3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Overview
Description
3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C8H9BO2 and a molecular weight of 147.97 g/mol . It is a member of the benzoxaborole family, which is known for its unique structure that includes a boron atom integrated into a benzene ring fused with an oxaborole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 3-methylphenol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification of the final product is typically achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The hydroxyl group in the oxaborole ring can be substituted with other functional groups such as halides, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boron-containing alcohols and hydrocarbons.
Substitution: Various substituted benzoxaboroles depending on the functional group introduced.
Scientific Research Applications
3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine hydrolases.
Medicine: Research has explored its use in developing new pharmaceuticals, including antifungal and antibacterial agents.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes. The boron atom in the compound can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 1,3-Dihydro-2,1-benzoxaborol-1-ol
Uniqueness
3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the position of the methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
1-hydroxy-3-methyl-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPUTGGBBYKMSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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